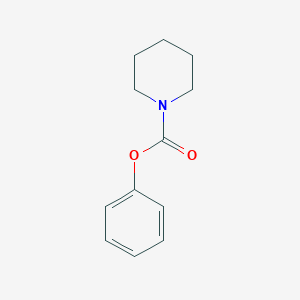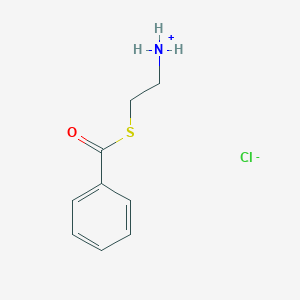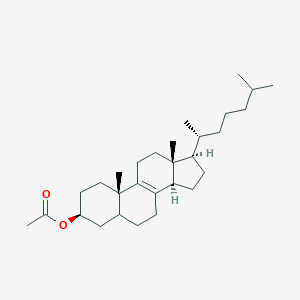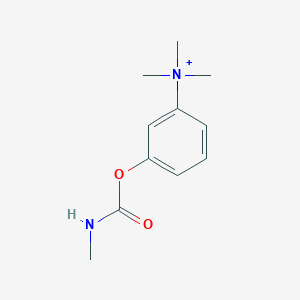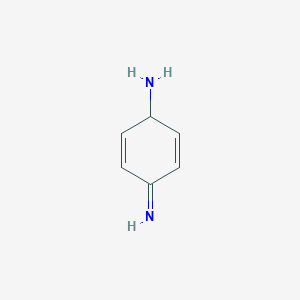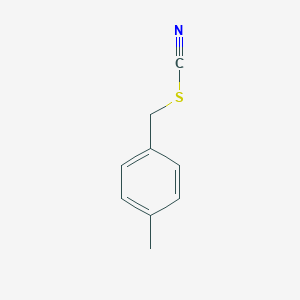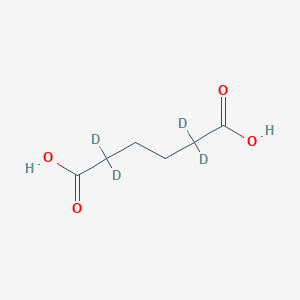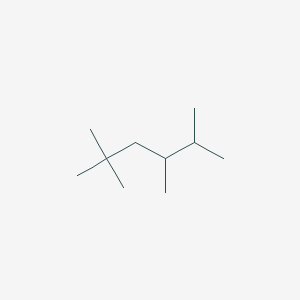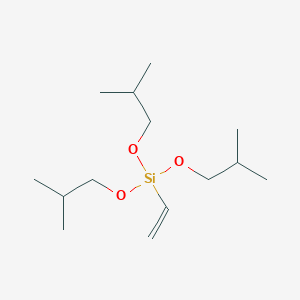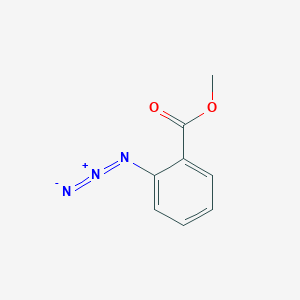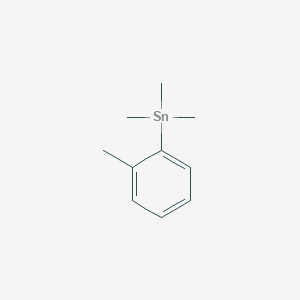
o-Tolyltrimethyltin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Tolyltrimethyltin is a chemical compound that belongs to the organotin family. It is widely used in scientific research applications due to its unique properties. This compound is synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of o-Tolyltrimethyltin is not fully understood. However, studies have shown that it interacts with various enzymes and proteins in the body, leading to changes in their activity. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the nervous system. This inhibition leads to an increase in acetylcholine levels, which can lead to various physiological and biochemical effects.
Biochemische Und Physiologische Effekte
O-Tolyltrimethyltin has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to cellular damage and apoptosis. Additionally, it has been shown to affect the immune system, leading to changes in cytokine production and immune cell activity. It has also been shown to affect the nervous system, leading to changes in neurotransmitter levels and activity.
Vorteile Und Einschränkungen Für Laborexperimente
O-Tolyltrimethyltin has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other organotin compounds. However, it has some limitations. It is highly toxic and must be handled with care. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for o-Tolyltrimethyltin research. One area of research is the development of new synthesis methods for this compound. Additionally, further studies are needed to fully understand its mechanism of action and its effects on the body. There is also a need for further research into its potential use in the development of new materials and its potential as a catalyst in various reactions. Overall, o-Tolyltrimethyltin is a promising compound with many potential applications in scientific research.
Synthesemethoden
O-Tolyltrimethyltin is synthesized using different methods, including the Grignard reaction and the Stille coupling reaction. The Grignard reaction involves the reaction of o-bromotoluene with magnesium to form a Grignard reagent. This reagent is then reacted with trimethyltin chloride to form o-Tolyltrimethyltin. The Stille coupling reaction involves the reaction of o-bromotoluene with trimethyltin chloride in the presence of a palladium catalyst to form o-Tolyltrimethyltin.
Wissenschaftliche Forschungsanwendungen
O-Tolyltrimethyltin is used in scientific research applications, including organic synthesis, catalysis, and material science. It is used as a reagent in organic synthesis reactions, including the preparation of various organic compounds such as ketones, aldehydes, and esters. It is also used as a catalyst in various reactions, including the Suzuki coupling reaction and the Sonogashira coupling reaction. Additionally, o-Tolyltrimethyltin is used in the preparation of various materials, including polymers and plastics.
Eigenschaften
IUPAC Name |
trimethyl-(2-methylphenyl)stannane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.3CH3.Sn/c1-7-5-3-2-4-6-7;;;;/h2-5H,1H3;3*1H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKBYXRADPXYIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[Sn](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Sn |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.94 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Tolyltrimethyltin | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

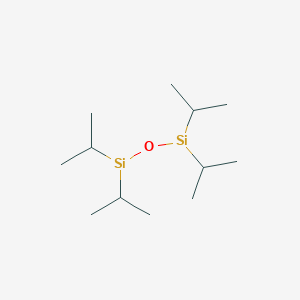

![1-Benzyl-2-chloro-1H-benzo[d]imidazole](/img/structure/B103296.png)
